N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide
Brand Name: Vulcanchem
CAS No.: 736963-55-6
VCID: VC8134098
InChI: InChI=1S/C18H16N2O3S/c1-13-3-9-17(10-4-13)24(22,23)18(12-19)11-15-5-7-16(8-6-15)20-14(2)21/h3-11H,1-2H3,(H,20,21)/b18-11+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4 g/mol

N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide

CAS No.: 736963-55-6

Cat. No.: VC8134098

Molecular Formula: C18H16N2O3S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide - 736963-55-6

Specification

CAS No. 736963-55-6
Molecular Formula C18H16N2O3S
Molecular Weight 340.4 g/mol
IUPAC Name N-[4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]phenyl]acetamide
Standard InChI InChI=1S/C18H16N2O3S/c1-13-3-9-17(10-4-13)24(22,23)18(12-19)11-15-5-7-16(8-6-15)20-14(2)21/h3-11H,1-2H3,(H,20,21)/b18-11+
Standard InChI Key IYIRQOTXCCWTCV-WOJGMQOQSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The compound has the molecular formula C₁₈H₁₆N₂O₃S and a molar mass of 340.4 g/mol . Key physical properties include:

PropertyValue
Density1.313 ± 0.06 g/cm³ (Predicted)
Boiling Point634.2 ± 55.0 °C (Predicted)
pKa14.26 ± 0.70 (Predicted)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The structure comprises:

  • A 4-methylbenzenesulfonyl group linked to a vinyl bridge.

  • A cyano group at the β-position of the vinyl sulfone.

  • A para-substituted phenyl ring with an acetamide group.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound’s synthesis likely involves Knoevenagel condensation or Michael addition methodologies, leveraging the reactivity of sulfonyl and cyano groups.

Proposed Route via Knoevenagel Condensation

  • Reactants:

    • 4-Acetamidobenzaldehyde.

    • 4-Methylbenzenesulfonylacetonitrile.

  • Conditions:

    • Base catalyst (e.g., piperidine or TMDP ).

    • Solvent: Ethanol/water mixture (1:1 v/v) at reflux .

  • Mechanism:

    • Dehydration forms the α,β-unsaturated vinyl sulfone .

Alternative Radical-Mediated Pathways

Radical thiodesulfonylation using aryl thiols and initiators (e.g., ACCN) could modify the sulfonyl group post-synthesis .

Physicochemical and Spectroscopic Data

Predicted Spectral Features

  • IR Spectroscopy:

    • Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

  • NMR (¹H and ¹³C):

    • Aromatic protons (δ 7.2–8.0 ppm), vinyl protons (δ 6.5–7.0 ppm), and acetamide methyl (δ 2.1 ppm) .

Thermal Stability

The high predicted boiling point (634°C) suggests stability under thermal stress, making it suitable for high-temperature reactions .

Future Research Directions

  • Biological Screening: Evaluate antitumor or antimicrobial activity using in vitro assays.

  • Catalytic Applications: Test in asymmetric synthesis with chiral organocatalysts .

  • Computational Studies: DFT analysis to predict reactivity and regioselectivity .

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